ethyl [(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
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Overview
Description
Ethyl [(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a synthetic organic compound characterized by its unique thiazolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 2,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with ethyl acetate. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction can yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzylidene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Thiazolidine derivatives
Substitution: Various substituted thiazolidinone derivatives
Scientific Research Applications
Ethyl [(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-inflammatory, anticancer, or antimicrobial agent.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of ethyl [(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazolidinone core is known to interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzylidene moiety may facilitate binding to specific receptors, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate
- Ethyl [5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Uniqueness
Ethyl [(5E)-5-(2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is unique due to its specific substitution pattern on the benzylidene moiety, which can influence its reactivity and biological activity. The presence of the ethyl ester group also differentiates it from other similar compounds, potentially affecting its solubility and pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 2-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6S/c1-4-23-14(18)9-17-15(19)13(24-16(17)20)7-10-5-6-11(21-2)8-12(10)22-3/h5-8H,4,9H2,1-3H3/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWFJYQWIRHXPH-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=O)/C(=C\C2=C(C=C(C=C2)OC)OC)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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